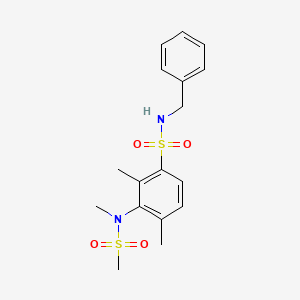

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Descripción

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzyl group at the sulfonamide nitrogen, methyl substituents at positions 2 and 4 of the benzene ring, and an N-methylmethanesulfonamido group at position 3. This compound’s structure combines electron-withdrawing (sulfonamide) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-13-10-11-16(14(2)17(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJUXRPDBQTPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with a primary or secondary amine in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing sulfonamides.

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

Mecanismo De Acción

The mechanism of action of N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial effects by preventing bacterial DNA synthesis and cell division .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural analogs of N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide based on substituents, activities, and applications:

*Molecular weights calculated using standard atomic masses.

Structural and Functional Differences:

In contrast, the N-methylmethanesulfonamido group in the target compound is moderately electron-withdrawing, which may balance reactivity and stability.

Biological Activity :

- N-benzyl-2,2,2-trifluoroacetamide exhibits broad-spectrum antifungal activity (MIC: 15.62–62.5 μg/mL) and antioxidant capacity (1.352 mM Fe(II)/g) . The target compound’s sulfonamide group may confer antibacterial activity via dihydropteroate synthase inhibition, though direct evidence is lacking.

- The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, making it suitable for catalysis , whereas the target compound’s substituents suggest a focus on bioactivity.

Molecular Docking and Drug Potential: N-benzyl-2,2,2-trifluoroacetamide showed low docking energy for antifungal targets (e.g., lanosterol 14α-demethylase), indicating strong enzyme binding . The target compound’s sulfonamide group may interact with bacterial β-lactamases or carbonic anhydrases, though further studies are needed.

Actividad Biológica

N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with a sulfonamide group and a methylmethanesulfonamido moiety. The synthesis of sulfonamides typically involves the nucleophilic acyl substitution reaction between an electrophilic sulfonyl chloride and an amine. This method can be adapted for the efficient production of compounds like this compound, which may exhibit diverse biological activities due to its structural characteristics .

Inhibition of γ-Secretase

Research has indicated that compounds containing the N-benzylbenzenesulfonamide moiety can inhibit γ-secretase, a critical enzyme involved in the pathogenesis of Alzheimer's disease (AD). Inhibition of γ-secretase leads to reduced production of amyloid β-peptide (Aβ), which is associated with AD pathology. For instance, derivatives similar to this compound have shown significant inhibitory effects against this enzyme .

Anticancer Properties

A recent study synthesized a library of 44 N-benzyl sulfonamides and evaluated their activity against pancreatic cancer cell lines. The results demonstrated that several compounds exhibited sub-micromolar potency against PANC-1 cells. This suggests that this compound could potentially serve as a lead compound for developing anticancer agents targeting pancreatic cancer .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-2,4-dimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step functionalization of the benzene sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting chlorosulfonic acid derivatives with amines (e.g., N-methylmethanesulfonamide) under anhydrous conditions .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in acetonitrile:water (3:1) at room temperature for 72 hours .

- Purification : Crystallization from methanol:water (4:1) yields pure product (75% efficiency) .

Q. How can the structure of this compound be confirmed experimentally?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to verify substituent positions. For example, methyl groups at positions 2 and 4 show distinct singlet signals in NMR .

- IR spectroscopy : Confirm sulfonamide (-SONH-) and methyl groups via characteristic stretches (~1350 cm for S=O and ~2850 cm for C-H) .

- X-ray crystallography : Resolve spatial arrangement of the N-benzyl and sulfonamide groups (e.g., bond angles of 118°–122° for sulfonamide moieties) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial activity : Test against Gram-positive/negative bacteria using agar diffusion assays (e.g., MIC values <50 µg/mL indicate potency) .

- Anticancer potential : Use MTT assays on cancer cell lines (e.g., IC values correlate with substituent electronic effects) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

Answer:

Q. How do substituent modifications influence biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- N-Methyl vs. N-Benzyl : Benzyl groups enhance lipophilicity, improving membrane permeability (logP >5.4 vs. ~3.8 for methyl derivatives) .

- Sulfonamide position : 3-Substituted derivatives show higher antimicrobial activity due to steric alignment with bacterial enzyme active sites .

Q. What computational methods validate experimental data for this compound?

Answer:

- DFT calculations : Predict NMR chemical shifts (e.g., δ 120–125 ppm for aromatic carbons) and compare with experimental data .

- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. High-affinity poses correlate with IC values .

Q. How should researchers address discrepancies in biological assay results?

Answer:

- Control experiments : Verify assay conditions (e.g., pH 7.4 for cell viability tests) .

- Impurity analysis : Use HPLC to detect byproducts (e.g., unreacted benzylamine) that may skew IC values .

- Statistical validation : Apply ANOVA to compare replicates; p<0.05 indicates significant activity .

Analytical Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.